molecular formula C16H10BrN B12955516 9-Bromo-5H-benzo[b]carbazole

9-Bromo-5H-benzo[b]carbazole

Cat. No.: B12955516
M. Wt: 296.16 g/mol
InChI Key: CMFXIEHORBHNBX-UHFFFAOYSA-N
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Description

9-Bromo-5H-benzo[b]carbazole (CAS 1374003-95-8) is a brominated benzo[b]carbazole derivative offered as a key synthetic intermediate for advanced research and development. This compound features a benzo-fused carbazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The bromine atom at the 9-position makes it a versatile building block for further functionalization via metal-catalyzed cross-coupling reactions, enabling the creation of novel compounds for various investigative applications. Researchers value the benzo[b]carbazole structure for its potential in anticancer agent discovery . Related derivatives have demonstrated potent activity by inhibiting critical targets such as human topoisomerase IIα (hTopoIIα), leading to apoptosis in cancer cell lines . Furthermore, the benzo[b]carbazole pharmacophore is being explored for antiviral applications, with some derivatives showing inhibitory activity against viral proteases like SARS-CoV-2 Mpro . Beyond biomedical research, carbazole-based molecules are of significant interest in materials science due to their favorable charge-transport properties, making them suitable for developing organic electronic devices . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and handle the material in accordance with all applicable local, state, and federal regulations.

Properties

Molecular Formula

C16H10BrN

Molecular Weight

296.16 g/mol

IUPAC Name

9-bromo-5H-benzo[b]carbazole

InChI

InChI=1S/C16H10BrN/c17-12-6-5-10-9-16-14(8-11(10)7-12)13-3-1-2-4-15(13)18-16/h1-9,18H

InChI Key

CMFXIEHORBHNBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C4C=CC(=CC4=C3)Br

Origin of Product

United States

Computational Chemistry and Theoretical Investigations of 9 Bromo 5h Benzo B Carbazole

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analyses

DFT and its time-dependent extension, TD-DFT, are standard computational methods for investigating the electronic structure and optical properties of molecules. These theoretical approaches provide valuable predictions of key parameters that are essential for assessing a material's potential in electronic devices.

Ground State Electronic Structure: HOMO, LUMO, and Energy Gap Determination

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the electronic behavior of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial parameter that influences the material's conductivity and optical properties. For organic semiconductors, a smaller energy gap is generally associated with higher reactivity and lower kinetic stability.

Data Table: Hypothetical DFT Calculation Results for 9-Bromo-5H-benzo[b]carbazole

ParameterValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Note: This table is for illustrative purposes only. No published data for this compound could be located.

Excited State Properties: Absorption Spectra, Vertical Excitation Energies, and Oscillator Strengths

TD-DFT calculations are employed to understand the behavior of molecules upon photoexcitation. These calculations can predict the absorption spectrum of a compound, identifying the wavelengths of light it absorbs. Key outputs include the vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without a change in molecular geometry, and the oscillator strength, which indicates the probability of a given electronic transition.

Data Table: Hypothetical TD-DFT Calculation Results for this compound

TransitionWavelength (nm)Excitation Energy (eV)Oscillator Strength (f)
S₀ → S₁Data not availableData not availableData not available
S₀ → S₂Data not availableData not availableData not available
S₀ → S₃Data not availableData not availableData not available

Note: This table is for illustrative purposes only. No published data for this compound could be located.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of molecular systems, allowing researchers to study the movement and interactions of atoms and molecules over time. This technique is particularly useful for understanding the bulk properties of materials and the behavior of molecules in complex environments.

Quantum Chemical Calculations of Charge Transport Properties

The ability of a material to transport charge is fundamental to its function in an electronic device. Quantum chemical calculations can be used to estimate key parameters related to charge mobility, such as the reorganization energy (the energy required for a molecule to change its geometry upon gaining or losing an electron) and the electronic coupling between adjacent molecules. Lower reorganization energies and stronger electronic couplings are generally desirable for efficient charge transport.

Reorganization Energy for Hole and Electron Transport in Benzocarbazole Isomers

The reorganization energy (λ) is a critical parameter in the Marcus theory of electron transfer, quantifying the geometric relaxation energy required for a molecule to adjust its structure from the neutral to the charged state and vice versa. A lower reorganization energy is desirable for efficient charge transport, as it corresponds to a smaller activation barrier for charge hopping between adjacent molecules.

For the 5H-benzo[b]carbazole isomer, which possesses a high longitudinal dimension, the reorganization energies for hole and electron transport have been calculated to be 0.18 eV and 0.11 eV, respectively. bibliotekanauki.plicm.edu.pl These low values are indicative of a rigid molecular skeleton that requires minimal structural change upon ionization. The reduction in reorganization energy in this isomer has been suggested to be related to diminished intramolecular hydrogen interactions. bibliotekanauki.plicm.edu.pl

Comparatively, the hole reorganization energy of 5H-benzo[b]carbazole (0.18 eV) is significantly lower than that of the parent carbazole (B46965) (0.27 eV), representing a 33% reduction. icm.edu.pl Its electron reorganization energy (0.11 eV) is the lowest among the benzocarbazole isomers and is only slightly higher than that of carbazole (0.10 eV). icm.edu.pl These findings underscore the favorable intrinsic charge transport properties of the benzo[b]carbazole scaffold. The introduction of a bromine atom at the 9-position would be expected to influence these values due to its electronic and steric effects, though specific computational data is needed for a quantitative assessment.

Table 1: Calculated Reorganization Energies for Hole and Electron Transport

CompoundHole Reorganization Energy (λh) [eV]Electron Reorganization Energy (λe) [eV]
5H-benzo[b]carbazole0.180.11
Carbazole0.270.10

Analysis of Charge Carrier Mobility and Charge-Transfer State Dissociation

Charge carrier mobility is a measure of how quickly a charge carrier (an electron or a hole) can move through a material under the influence of an electric field. In organic semiconductors, this is often described by a hopping model, where the mobility is critically dependent on the reorganization energy and the electronic coupling between adjacent molecules. Theoretical calculations can predict charge mobility by combining quantum chemical calculations of these parameters with Monte Carlo simulations to model the charge transport through a material.

Charge-transfer (CT) state dissociation is another crucial process, particularly in the context of organic photovoltaics. When a photon is absorbed at the interface between a donor and an acceptor material, it creates a bound electron-hole pair known as a CT state. The efficiency of a solar cell is highly dependent on the ability of this CT state to dissociate into free charge carriers that can then be transported to the electrodes. Computational studies can provide insight into the energetics and dynamics of this dissociation process.

A comprehensive literature search did not yield specific theoretical studies on the charge carrier mobility or charge-transfer state dissociation for this compound. Such investigations would be valuable in determining its suitability for applications in devices like organic field-effect transistors (OFETs) and organic solar cells (OSCs). Future computational work on this molecule would likely involve DFT calculations to determine electronic couplings and the application of established theoretical models to estimate charge carrier mobility and model the dissociation of charge-transfer states.

Structure Property Relationships in 9 Bromo 5h Benzo B Carbazole Derivatives

Impact of Bromine Substitution on Electronic and Photophysical Properties

The introduction of a bromine atom onto the 5H-benzo[b]carbazole framework significantly alters its electronic and photophysical landscape. The position of the bromine atom and its inherent heavy-atom nature are key determinants of the molecule's conformational and excited-state dynamics.

Positional Isomerism and Steric Effects on Molecular Conformation

While direct studies on 9-Bromo-5H-benzo[b]carbazole are limited, these findings on related carbazole (B46965) systems suggest that the position of the bromine atom on the benzo[b]carbazole core would similarly dictate the degree of planarity. Bromine substitution at positions that cause steric hindrance with adjacent aromatic rings or bulky substituents would force a more twisted conformation. This twisting can reduce intermolecular interactions and aggregation, which can be advantageous in certain applications by mitigating concentration-quenching effects in the solid state rsc.org.

Table 1: Effect of Bromination Position on the Properties of Carbazole-Based Dyes

CompoundBromine PositionAbsorption Max (nm)Emission Max (nm)Oxidation Potential (V)Dihedral Angle (°)
2C-4505500.8530.2
2C-114455400.9035.8
2C-41, 84305251.0245.1
3C-4655650.8228.5
3C-41, 84405450.9848.3
4C-4705700.8027.9
4C-41, 84555550.9549.6

Data adapted from a study on carbazole-based D-π-A dyes to illustrate the principle of positional isomerism rsc.org.

Heavy Atom Effects on Intersystem Crossing and Excited State Deactivation Pathways

The presence of the bromine atom in this compound introduces a significant "heavy atom effect," which plays a crucial role in modifying the excited-state deactivation pathways. The heavy bromine nucleus enhances spin-orbit coupling (SOC), the interaction between the electron's spin and its orbital motion. This enhanced SOC facilitates intersystem crossing (ISC), a process where the molecule transitions from an excited singlet state (S₁) to a triplet state (T₁).

Studies on brominated 9-phenylcarbazole (B72232) derivatives have shown that the spatial distance between the bromine atom and the carbazole core is critical in determining the strength of the heavy-atom effect. When bromine is directly substituted on the carbazole core, the ISC efficiency is significantly enhanced, leading to a higher population of triplet excitons aps.org. For instance, the ISC lifetime for carbazole-substituted derivatives can decrease to as low as 0.01185 ns aps.org. This efficient generation of triplet states is a key requirement for applications in phosphorescent organic light-emitting diodes (PhOLEDs) and photodynamic therapy.

Table 2: Intersystem Crossing (ISC) Lifetimes for Brominated 9-Phenylcarbazole Derivatives

CompoundBromine PositionISC Lifetime (ns)
9-phenylcarbazole->7
2para-phenyl0.140
3meta-phenyl0.110
4ortho-phenyl0.080
5carbazole core0.05171
6carbazole core0.01185

Data adapted from a study on the internal spatial heavy-atom effect in 9-phenylcarbazole derivatives aps.org.

Influence of Peripheral Functionalization on Optoelectronic Characteristics

Beyond the intrinsic properties imparted by the bromo-benzocarbazole core, peripheral functionalization offers a powerful strategy to further tailor the optoelectronic characteristics of these molecules. By introducing electron-donating or electron-withdrawing groups, extending the π-conjugation, and modifying the substitution on the nitrogen or carbon atoms, a wide range of properties can be achieved.

Donor-Acceptor (D-π-A) Architectures and Extended π-Conjugation Length

The incorporation of this compound as a donor or part of the π-bridge in a donor-acceptor (D-π-A) architecture is a common strategy to induce intramolecular charge transfer (ICT) upon photoexcitation. In such systems, the electron-rich carbazole moiety donates an electron to the electron-deficient acceptor through a π-conjugated bridge. This ICT process often leads to a significant red-shift in the absorption and emission spectra, as well as solvatochromic behavior where the emission color changes with the polarity of the solvent.

Extending the π-conjugation length of the molecule, for instance by introducing aromatic or vinylene spacers, can further enhance the ICT character and red-shift the absorption and emission wavelengths. This approach allows for the tuning of the emission color across the visible spectrum. The design of D-π-A systems based on carbazole derivatives has been extensively explored for applications in organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes acs.orgnih.govnih.gov.

Effects of Terminal Donor and Internal Acceptor Groups on Band Gap and Absorption

The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and consequently the band gap, of this compound derivatives can be precisely controlled by the appropriate selection of terminal donor and internal acceptor groups. Attaching strong electron-donating groups to the carbazole core will raise the HOMO level, while incorporating strong electron-withdrawing groups will lower the LUMO level.

This modulation of the frontier molecular orbitals directly impacts the band gap of the material. A smaller HOMO-LUMO gap generally leads to absorption and emission at longer wavelengths. The ability to tune the band gap is crucial for designing materials with specific absorption profiles for applications such as organic photovoltaics, where matching the absorption spectrum of the material to the solar spectrum is essential for high efficiency. The strategic placement of donor and acceptor moieties allows for the engineering of the electronic structure to achieve desired optoelectronic properties tue.nlresearchgate.netrsc.org.

N-Substitution and C-Substitution Effects on Electronic Structure and Stability

Functionalization at the nitrogen atom (N-substitution) and at the carbon atoms (C-substitution) of the benzo[b]carbazole ring system have distinct effects on the electronic structure and stability of the resulting derivatives.

N-Substitution: The introduction of substituents at the 9-position (the nitrogen atom) primarily influences the solubility, morphology, and hole-transporting properties of the molecule. Bulky substituents can prevent intermolecular aggregation and improve the processability of the material. Aryl substituents at the nitrogen atom can also influence the electronic properties through steric interactions that alter the planarity of the molecule and through electronic effects if the aryl group is functionalized researchgate.netresearchgate.net. N-substitution can also impact the chemical stability of the molecule, particularly the C-N bond dissociation energy, which is a critical factor for the operational lifetime of organic electronic devices researchgate.net.

C-Substitution: Substitution at the carbon atoms of the carbazole core directly modifies the π-electron system and has a more pronounced effect on the HOMO and LUMO energy levels. Electron-donating groups at the 3 and 6 positions of the carbazole, for example, can increase the HOMO level and enhance the hole-transporting properties. Conversely, electron-withdrawing groups will lower the HOMO and LUMO levels. The position of C-substitution is also critical; for instance, substitution at different positions of a carbazole-dibenzofuran host material has been shown to significantly alter the hole transport properties and the stability of the device nih.gov.

Role of Supramolecular Assembly on Bulk Material Properties

The macroscopic properties of materials derived from this compound are not solely dependent on the characteristics of individual molecules but are also intricately linked to their collective behavior. The process of supramolecular assembly, guided by a host of noncovalent forces, is a key determinant of the ultimate performance of these materials in various applications.

Noncovalent Interactions, Hydrogen Bonding, and π-π Stacking in Solid State and Solutions

The solid-state packing of this compound derivatives is largely governed by a combination of noncovalent interactions. While the parent 5H-benzo[b]carbazole can participate in N-H···π interactions, the introduction of a bromine atom at the 9-position introduces the potential for halogen bonding and alters the electronic landscape of the molecule, influencing other intermolecular forces.

π-π Stacking: The extended aromatic system of the benzo[b]carbazole core provides a strong driving force for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-clouds of adjacent molecules, are crucial in dictating the packing motif in the solid state. The stacking distance and geometry (e.g., parallel-displaced or T-shaped) have a direct impact on the electronic coupling between molecules, which is a critical factor for charge transport in organic electronic devices. For instance, studies on related carbazole derivatives have shown that π–π stacking interactions are a dominant feature in their crystal structures, leading to the formation of one-dimensional columnar or herringbone arrangements.

Hydrogen Bonding: In derivatives of this compound that possess hydrogen bond donor or acceptor moieties, hydrogen bonding plays a significant role in directing the supramolecular assembly. For the parent compound, the N-H group of the carbazole moiety can act as a hydrogen bond donor, forming N-H···N or N-H···π interactions. The presence of other functional groups can introduce additional hydrogen bonding motifs, leading to the formation of well-defined one-, two-, or three-dimensional networks. The strength and directionality of these hydrogen bonds provide a powerful tool for controlling the molecular arrangement and, consequently, the material's properties.

Interaction TypeKey FeaturesImpact on Bulk Properties
π-π Stacking Attraction between aromatic rings.Influences charge transport, photophysical properties.
Hydrogen Bonding Directional interaction involving H and electronegative atoms.Controls molecular packing, enhances thermal stability.
Halogen Bonding Directional interaction involving a halogen atom.Can influence crystal packing and electronic properties.
C-H···π Interactions Weak hydrogen bonds between a C-H group and a π-system.Contribute to the overall stability of the supramolecular assembly.
Van der Waals Forces Non-directional attractive or repulsive forces.Influence molecular packing density.

Host-Guest Complexation and Self-Assembly Strategies for Ordered Architectures

Beyond the spontaneous self-assembly in the crystalline state, the rational design of host-guest systems and directed self-assembly strategies offer powerful avenues for creating highly ordered architectures based on this compound derivatives.

Host-Guest Chemistry: By incorporating the this compound unit into a larger macrocyclic or cage-like host molecule, it is possible to create specific binding sites for guest molecules. The recognition process is driven by a combination of noncovalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic effects. The size, shape, and chemical complementarity between the host and guest determine the stability and selectivity of the resulting complex. This approach can be utilized to encapsulate guest molecules with specific functionalities, leading to the development of sensors, drug delivery systems, and molecular machines. While specific examples involving this compound as a host are not extensively documented, the broader field of supramolecular chemistry provides a conceptual framework for its potential in this area.

Self-Assembly into Ordered Architectures: The inherent tendency of this compound derivatives to engage in noncovalent interactions can be exploited to construct well-defined nanostructures through self-assembly in solution. By carefully tuning the solvent, temperature, and concentration, it is possible to control the aggregation of these molecules into various morphologies, such as nanofibers, nanoribbons, and vesicles. For instance, the introduction of long alkyl chains or other functional groups that promote specific intermolecular interactions can guide the self-assembly process. These ordered architectures can exhibit unique optical and electronic properties that are not present in the individual molecules or in their disordered amorphous state. The development of self-assembled monolayers (SAMs) using carbazole-based compounds on various substrates for applications in organic solar cells highlights the potential of this strategy.

StrategyDescriptionPotential Applications
Host-Guest Complexation Encapsulation of a guest molecule within a host molecule.Molecular recognition, sensing, catalysis, drug delivery.
Directed Self-Assembly Spontaneous organization of molecules into ordered structures.Organic electronics, photonics, nanotechnology.

Applications in Advanced Organic Electronic and Photonic Materials

Organic Light-Emitting Diodes (OLEDs)

The carbazole (B46965) moiety is well-known for its excellent hole-transporting capabilities and high triplet energy, making it a staple in the design of materials for organic light-emitting diodes (OLEDs). The benzo[b]carbazole structure extends the π-conjugation of the carbazole core, which can be advantageous for tuning the emission color and improving charge carrier mobility.

While direct research specifically detailing 9-Bromo-5H-benzo[b]carbazole as an emitter or host is not extensively documented in publicly available literature, the broader class of bromo- and benzo-carbazole derivatives has been widely investigated for these purposes. The bromine atom serves as a versatile handle for introducing various functional groups through cross-coupling reactions, enabling the synthesis of a diverse library of materials with tailored properties.

As a host material , the high triplet energy of the carbazole core is crucial for confining the triplet excitons of phosphorescent emitters, particularly for blue-emitting devices. The extended conjugation of the benzo[b]carbazole framework can be engineered to maintain a high triplet energy while enhancing thermal and morphological stability. For instance, derivatives of bromo-carbazole have been utilized in the synthesis of host materials for phosphorescent OLEDs.

As an emitter , the benzo[b]carbazole core can be functionalized to produce materials that emit across the visible spectrum. By attaching electron-donating and electron-accepting groups, the intramolecular charge transfer (ICT) character can be modulated to achieve efficient fluorescence or phosphorescence. The bromo-substituent is a key starting point for the synthesis of such donor-acceptor molecules.

Table 1: Performance of OLEDs Utilizing Carbazole-Based Host Materials

Host Material DerivativeEmitterExternal Quantum Efficiency (EQE) (%)Emission ColorCommission Internationale de l'Éclairage (CIE) Coordinates (x, y)
Pyridinyl-Carbazole Derivative H1FIrpic~10.3 (at 100 cd/m²)BlueNot Specified
Pyridinyl-Carbazole Derivative H2FIrpicNot SpecifiedBlueNot Specified
Carbazole/Benzimidazole (B57391) (o-CbzBiz)Not SpecifiedNot SpecifiedBlueNot Specified

This table presents data for related carbazole derivatives to illustrate the potential performance of materials derived from this compound.

The development of efficient and stable blue and deep-blue emitters remains a significant challenge in OLED technology. Bipolar molecules, which possess both electron-transporting and hole-transporting moieties, are highly desirable for achieving balanced charge injection and transport within the emissive layer, leading to improved device efficiency and lifetime.

The this compound scaffold is an excellent starting point for the design of bipolar fluorophores. The electron-rich benzo[b]carbazole unit can act as the hole-transporting component. The bromine atom can be readily converted to a linking point for an electron-accepting group, such as a triazine, pyridine, or benzimidazole derivative. This donor-acceptor architecture can lead to materials with a high photoluminescence quantum yield and emission in the blue region of the spectrum. The spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor is a key strategy for designing efficient thermally activated delayed fluorescence (TADF) emitters, which can harvest both singlet and triplet excitons and thus achieve high internal quantum efficiencies.

For instance, non-doped deep-blue OLEDs have been successfully fabricated using carbazole-π-imidazole derivatives, demonstrating the potential of this design strategy. A device based on a carbazole-biphenyl-phenanthroimidazole derivative (BCzB-PPI) exhibited deep-blue emission with CIE coordinates of (0.159, 0.080), a maximum luminance of 11,364 cd/m², and a maximum external quantum efficiency of 4.43% mdpi.com.

Organic Photovoltaic Cells (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

The unique electronic properties of benzocarbazole derivatives also make them attractive candidates for applications in organic solar cells, including both bulk heterojunction organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs).

In DSSCs, the sensitizer (B1316253) (dye) is a critical component that absorbs light and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The design of efficient metal-free organic sensitizers often follows a donor-π-acceptor (D-π-A) architecture. The benzocarbazole framework, with its strong electron-donating ability, is an excellent choice for the donor component in these sensitizers.

The this compound can be utilized as a precursor to synthesize such D-π-A dyes. The bromo- group can be functionalized to introduce a π-conjugated bridge and an acceptor group (such as cyanoacrylic acid, which also serves to anchor the dye to the TiO₂ surface). The extended π-system of the benzocarbazole donor can lead to high molar extinction coefficients, enabling efficient light harvesting. Researchers have synthesized and investigated D-A-π-A type benzocarbazole sensitizers with different π-bridges, demonstrating the tunability of their photophysical and photovoltaic properties.

In both OPVs and perovskite solar cells (PSCs), the hole transporting material (HTM) plays a crucial role in efficiently extracting holes from the active layer and transporting them to the anode, while simultaneously blocking electrons. Carbazole-based materials are among the most promising classes of HTMs due to their excellent hole mobility and thermal stability.

Derivatives of this compound can be designed to serve as efficient HTMs. The bromo- position allows for the introduction of functional groups that can enhance solubility, tune energy levels for better alignment with the active layer, and improve the morphological stability of the thin film. For example, cross-linkable carbazole-based HTMs have been developed for perovskite solar cells, leading to devices with good stability and a photovoltaic conversion efficiency of 16.9%. The ability to form robust, solvent-resistant films is a significant advantage for the fabrication of multilayered solar cell devices.

Table 2: Photovoltaic Performance of Solar Cells with Carbazole-Based Materials

Solar Cell TypeCarbazole Derivative RolePower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF)
DSSCSensitizer (Benzocarbazole-based)~5.20Not SpecifiedNot SpecifiedNot Specified
Perovskite Solar CellHTM (Cross-linkable carbazole)16.9Not SpecifiedNot SpecifiedNot Specified

This table showcases the performance of solar cells incorporating related carbazole and benzocarbazole derivatives, indicating the potential of this compound-based materials.

Advanced Functional Materials

Beyond OLEDs and solar cells, the versatile chemistry of this compound opens doors to a range of other advanced functional materials. The ability to precisely tune its electronic and photophysical properties through modification at the bromine position makes it a valuable platform for materials innovation.

One area of interest is in the development of electrochromic materials . Copolymers based on 9,9′-(5-bromo-1,3-phenylene)biscarbazole and dithiophene derivatives have been synthesized electrochemically. These materials exhibit distinct color changes upon the application of an electrical potential, making them suitable for applications in smart windows, displays, and other electrochromic devices. The carbazole derivative contributes to the stability and processability of the electrochromic polymer.

Furthermore, carbazole derivatives have been explored as active materials in organic field-effect transistors (OFETs) . The charge-transporting properties of the benzocarbazole core are beneficial for creating efficient semiconductor layers in these devices. By functionalizing the 9-bromo position, the molecular packing and intermolecular interactions can be controlled, which are critical factors for achieving high charge carrier mobility. New indolo[3,2-b]carbazole (B1211750) derivatives, which share a similar fused-ring structure, have demonstrated hole mobilities as high as 0.22 cm²V⁻¹s⁻¹.

Finally, the fluorescent properties of benzocarbazole derivatives make them suitable for use in chemical sensors . The fluorescence of a carbazole-based molecule can be quenched or enhanced in the presence of specific analytes. By attaching appropriate recognition units to the this compound core, highly sensitive and selective fluorescent sensors for ions or small molecules can be developed. For example, carbazole derivatives have been successfully employed as fluorescent sensors for the detection of halide anions.

Organic Electrode Materials for Energy Storage Devices (e.g., Asymmetric Supercapacitors)

Carbazole-based materials are gaining significant interest for their use in energy storage solutions, such as redox flow batteries and supercapacitors. researchgate.net Their inherent redox activity and the ability to tune their electronic properties through substitution make them attractive as organic electrode materials. oaepublish.com These materials offer advantages like low cost, environmental friendliness, and design flexibility compared to traditional inorganic materials. oaepublish.com

In the context of supercapacitors, carbazole-containing polymers and composites have been investigated as electrode materials. For instance, a composite film incorporating a carbazole-functionalized monomer and multi-walled carbon nanotubes (MWCNTs) demonstrated significantly enhanced specific capacitance. researchgate.net The specific capacitance of the composite film was found to be approximately 15.66 times higher than that of the pure polymer film, highlighting the potential of these materials in energy storage devices. researchgate.net The introduction of electron-withdrawing groups, such as bromine, onto the carbazole core can increase the reduction potential, which is a desirable characteristic for high-voltage cathode materials in non-aqueous redox flow batteries. researchgate.net

Material/DeviceKey FindingSpecific Capacitance (Csp)Reference
P(CzCS2metac)/MWCNT/GCE Composite FilmComposite film Csp is ~15.66 times higher than the polymer film.1.09 x 10⁻³ F researchgate.net
Polymer Film (P(CzCS2metac))Baseline for comparison with composite.6.92 x 10⁻⁵ F researchgate.net
3,6-dibromo-9-(p-tolyl)-9H-carbazoleProposed as a high reduction potential cathode material for non-aqueous redox flow batteries.N/A researchgate.net

Luminescent Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org When the organic linkers are luminescent, the resulting MOFs can be used in applications like chemical sensing, medical imaging, and electro-optical devices. rsc.orgresearchgate.net Carbazole-based ligands are particularly effective for creating highly fluorescent MOFs due to their excellent photoelectric properties. researchgate.net

The incorporation of carbazole derivatives into MOFs can lead to materials that are highly sensitive fluorescent probes for detecting specific analytes. For example, a carbazole-equipped Zr-MOF (ZrL1) demonstrated the ability to detect nitro-aromatic compounds through fluorescence quenching, showing high selectivity and sensitivity for 4-nitroaniline (B120555) with a detection limit of 96 ppb. nih.gov Similarly, zinc-based MOFs containing a carbazole ligand with an aldehyde group showed a strong emission at 450 nm and a high fluorescence quenching efficiency towards picric acid. researchgate.net The origins of luminosity in these frameworks can stem from the organic linker, the metal ions, or interactions between the host framework and guest molecules. researchgate.net The versatility of the carbazole structure allows for functionalization to tune these properties for specific sensing applications. nih.govrsc.org

MOF SystemTarget AnalyteKey Performance MetricReference
ZrL1 (Carbazole-Equipped Zr-MOF)4-nitroanilineLimit of Detection: 96 ppb nih.gov
Zn-Ms (Carbazole-based Zn-MOF)Picric AcidHigh fluorescence quenching efficiency researchgate.net
{Cd(ppvppa)(1,4-NDC)}n4-Nitroaniline (4-NA)Ksv: 1.2 × 10⁵ M⁻¹ rsc.org
Cd-PDA4-Nitroaniline (4-NA)Ksv: 4.08 × 10⁴ M⁻¹ rsc.org

Covalent Organic Frameworks (COFs) for Tunable Porosity and Geometry

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers constructed entirely from light elements linked by strong covalent bonds. nih.gov Their modular synthesis allows for precise control over pore size, geometry, and chemical functionality. mdpi.com Carbazole units are excellent building blocks for COFs due to their rigid structure and valuable optoelectronic properties. nih.gov

Chemically stable, two-dimensional imine-linked COFs have been synthesized using a 4,4'-bis(9H-carbazol-9-yl)biphenyl tetraaldehyde monomer. nih.govnih.gov These materials, such as DUT-175 and DUT-176, exhibit remarkable porosity with BET surface areas over 1000 m²/g and form one-dimensional channels. researchgate.net The electron-rich carbazole units within the COF structure, combined with imine linkages, allow for reversible pH-dependent protonation, leading to a shift in the material's absorption spectrum. nih.gov This acidochromic response makes them suitable for applications in humidity control and optical sensing. nih.gov The ability to design and functionalize the carbazole building blocks before incorporation into the framework provides a powerful tool for tuning the COF's properties for specific applications in gas storage, separation, and catalysis. nih.govmdpi.com

COF NameMonomersBET Surface AreaKey PropertyReference
DUT-1754,4'-bis(9H-carbazol-9-yl)biphenyl tetraaldehyde + phenyldiamine1071 m²/gAcidochromic response, humidity control nih.govnih.govresearchgate.net
DUT-1764,4'-bis(9H-carbazol-9-yl)biphenyl tetraaldehyde + benzidine1062 m²/gAcidochromic response, humidity control nih.govnih.govresearchgate.net

Materials for Molecular Wires and Electrochromic Devices

The excellent charge-transporting capabilities of the carbazole unit make it a prime candidate for use in molecular wires and electrochromic devices. acs.org Electrochromism is the reversible change in color of a material in response to an applied voltage. mdpi.com Polymers containing carbazole derivatives are frequently studied as electrochromic materials due to their rapid switching speeds, high coloration efficiency, and rich color palettes. mdpi.commdpi.com

Carbazole-containing polymers can be synthesized electrochemically and deposited onto transparent conductive glass to act as the active layer in an electrochromic device (ECD). mdpi.com For example, an ECD constructed from a polycarbazole derivative (PMCzP) and poly(3,4-ethylenedioxythiophene) (PEDOT) showed an optical contrast of 23% and a fast response time of 0.50 seconds. researchgate.netepa.gov The color of these polymers can be tuned by copolymerizing the carbazole monomer with other electroactive units. mdpi.com A copolymer of a carbazole derivative and a dithiophene derivative, for example, exhibited a high transmittance change of 74.4% and excellent electrochromic stability. mdpi.com Fused π-conjugated structures based on carbazole-like motifs are also being explored for molecular wires, aiming to achieve highly conductive materials through efficient intramolecular charge transport. acs.org

Polymer/DeviceMax. Transmittance Change (ΔT)Coloration Efficiency (η)Switching TimeReference
P(BPBC-co-CDT)74.4% at 1230 nm365 cm²/C at 1230 nmN/A mdpi.com
P(bCmB-co-bTP)39.56% at 685 nm160.5 cm²/C at 685 nmN/A mdpi.com
P(bCmB-co-bTP)/PEDOT ECD40.7% at 635 nm428.4 cm²/C at 635 nmN/A mdpi.com
PMCzP/PEDOT ECD23% at 623 nm290 cm²/C0.50 s researchgate.netepa.gov

Supramolecular Recognition and Sensing Applications

The carbazole scaffold is widely used in the design of receptors for supramolecular recognition and chemical sensing. researchgate.net Its ability to form hydrogen bonds and engage in π-stacking interactions, combined with its favorable photophysical properties, makes it an ideal platform for detecting various analytes, including ions and neutral molecules. nih.govbeilstein-journals.org

Carbazole-based fluorescent sensors can detect analytes with high sensitivity. nih.gov For instance, carbazole-functionalized MOFs have been developed for the efficient detection of antibiotics, pesticides, and nitroaromatic compounds. rsc.org In another application, receptors based on a biscarbazolylurea moiety, which provides multiple hydrogen bonding sites, have been designed for the selective recognition of carboxylate anions. beilstein-journals.org The solubility and binding properties of these receptors can be fine-tuned by introducing functional groups at the 3 and 6 positions of the carbazole unit. beilstein-journals.org The development of carbazole-based probes that exhibit aggregation-induced emission (AIE) has also led to advanced sensors that show enhanced fluorescence upon binding to a target analyte, making them useful for applications like paper strip sensing. nih.gov

Conclusion and Future Research Directions

Current State of Research on 9-Bromo-5H-benzo[b]carbazole

Research on this compound is predominantly centered on its role as a key intermediate in the synthesis of advanced organic materials. The strategic placement of the bromine atom allows for versatile functionalization through various cross-coupling reactions, making it a valuable building block for materials with tailored optoelectronic properties. Current investigations are largely directed towards the development of:

Hole-Transporting Materials (HTMs): The carbazole (B46965) core is known for its efficient hole-transport capabilities, and derivatives of this compound are being explored for use in organic light-emitting diodes (OLEDs) and solar cells. mdpi.com

Host Materials for Phosphorescent OLEDs (PhOLEDs): The high triplet energy of the carbazole moiety makes it suitable for hosting phosphorescent emitters, and modifications of this compound aim to optimize energy transfer and device efficiency.

Organic Semiconductors: The extended π-conjugation of the benzo[b]carbazole framework is advantageous for charge transport, leading to its investigation in organic field-effect transistors (OFETs). researchgate.net

While its synthetic utility is well-established, dedicated studies on the intrinsic physicochemical and photophysical properties of this compound itself are less common.

Emerging Trends and Challenges in Halogenated Benzocarbazole Research

The broader field of halogenated benzocarbazoles is experiencing dynamic evolution, with several key trends and persistent challenges.

Emerging Trends:

TrendDescription
Multifunctionalization Introduction of multiple and varied functional groups to fine-tune electronic and physical properties.
Non-Fullerene Acceptors (NFAs) Utilization of halogenated benzocarbazoles as building blocks for NFAs in organic solar cells.
Thermally Activated Delayed Fluorescence (TADF) Incorporation into donor-acceptor architectures to create efficient TADF emitters for next-generation OLEDs.
Isomer-Specific Synthesis Development of synthetic methods for precise control over the substitution patterns on the benzocarbazole core to establish clear structure-property relationships.

Challenges:

Purification: Achieving the high purity required for electronic-grade materials remains a significant hurdle.

Device Stability: The long-term operational stability of devices incorporating these materials is a critical issue that requires further investigation into degradation mechanisms.

Structure-Property Correlation: A comprehensive understanding of how subtle structural modifications impact device performance is still under development and necessitates a combined experimental and theoretical approach.

Potential Avenues for Advanced Material Design and Device Engineering

The unique characteristics of this compound and its derivatives present exciting opportunities for future advancements in materials science and electronic device engineering.

Advanced Material Design:

Polymeric and Dendritic Architectures: Employing this compound as a monomeric unit can lead to the creation of polymers and dendrimers with enhanced film-forming properties and charge transport characteristics.

Supramolecular Chemistry: The exploration of non-covalent interactions, such as halogen bonding, can facilitate the self-assembly of ordered structures for improved device performance.

Chiral Optoelectronics: The synthesis of chiral benzocarbazole derivatives could open doors to applications in circularly polarized light detection and emission.

Device Engineering:

Flexible Electronics: The development of solution-processable materials based on this scaffold is crucial for their integration into flexible and wearable technologies.

Sensing Applications: The sensitivity of the electronic properties of benzocarbazole derivatives to their environment makes them promising candidates for chemical and biological sensors.

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